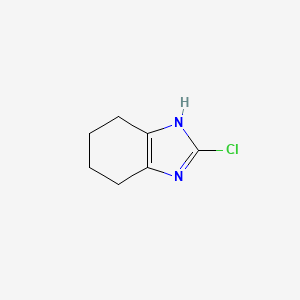

2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole

描述

属性

IUPAC Name |

2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQBUKGVVNZCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Cyclization of o-Phenylenediamine Derivatives

A classical approach involves the cyclization of o-phenylenediamine derivatives with suitable aldehydes or carboxylic acids, often under acidic or dehydrating conditions:

-

- React o-phenylenediamine with aldehydes or carboxylic acids in the presence of an acid catalyst (e.g., polyphosphoric acid, phosphoric acid) at elevated temperatures (~200°C).

- This method yields benzimidazole cores, which can be further chlorinated to introduce the chloro substituent at the desired position.

-

- The reaction conditions favor formation of the tetrahydrobenzimidazole ring system when using suitable saturated aldehydes or dihydro derivatives.

- Chlorination is typically achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas, selectively halogenating the benzimidazole ring.

Halogenation of Pre-formed Benzimidazoles

Once the benzimidazole core is synthesized, selective halogenation at the 2-position (adjacent to the nitrogen atom) can be performed:

-

- Use of chlorine reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

- The reaction is often conducted in inert solvents like dichloromethane at room temperature or slightly elevated temperatures.

-

- Chlorination of benzimidazoles with NCS in acetic acid or dichloromethane yields 2-chloro derivatives with high regioselectivity.

- The process is compatible with tetrahydrobenzimidazole derivatives, allowing for post-synthesis halogenation.

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Chlorination | NCS | Dichloromethane | Room temp – 25°C | 70-85% | , |

Reduction and Hydrogenation Routes

Alternative pathways involve the reduction of aromatic benzimidazoles to tetrahydro derivatives, followed by halogenation:

-

- Hydrogenation of aromatic benzimidazoles using catalytic hydrogenation (e.g., Pd/C, Raney Ni) under mild conditions yields tetrahydrobenzimidazoles.

- Subsequent chlorination at the 2-position yields the target compound.

-

- Hydrogenation in ethanol or acetic acid at atmospheric pressure produces tetrahydro derivatives with yields exceeding 80%.

- Chlorination then proceeds as described above.

Multistep Synthesis via Precursors

Some methods utilize precursor compounds such as 2-(2-chloro-6-fluorophenyl)-benzimidazoles or related derivatives, which are then modified:

-

- Synthesize a halogenated benzimidazole precursor.

- Reduce or modify the ring system to tetrahydro form.

- Final chlorination step introduces the chloro substituent at the 2-position.

Summary of Key Preparation Steps

Research Findings and Data Tables

The synthesis of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole is well-documented in patent literature and organic synthesis studies. For example, a patent describes the preparation involving cyclization of suitable diamines followed by selective chlorination, achieving yields around 69-85%. The process typically involves:

- Step 1: Cyclization of o-phenylenediamine derivatives with aldehydes or acids.

- Step 2: Chlorination at the 2-position utilizing NCS or chlorine gas.

- Step 3: Purification via recrystallization or chromatography.

| Step | Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Cyclization | o-Phenylenediamine + aldehyde/acid | 200°C, acid catalyst | 70% | |

| Chlorination | NCS | Dichloromethane, RT | 75-85% | , |

化学反应分析

Types of Reactions: 2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various alkyl or aryl groups at the benzimidazole ring.

科学研究应用

Medicinal Chemistry and Anticancer Activity

Recent studies have indicated that 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds synthesized from this base structure have shown cytotoxic effects against various cancer cell lines. A notable study reported that derivatives containing this moiety inhibited the growth of cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 μM .

Table 1: Cytotoxicity of Benzimidazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide | SISO (cervical) | 2.38 | Induces apoptosis |

| N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide | RT-112 (bladder) | 3.77 | Apoptosis induction |

These findings suggest that the incorporation of the tetrahydro-benzimidazole moiety into drug design can enhance the efficacy of anticancer agents.

Synthesis of Novel Compounds

The versatility of this compound allows it to serve as a precursor for synthesizing a variety of biologically active compounds. For example, it can be reacted with various aryl hydrazines to produce a range of imine derivatives that exhibit promising biological activities . The ability to modify the structure further enhances its potential applications in drug discovery.

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Starting Materials | Products | Key Observations |

|---|---|---|---|

| Condensation | 2-Chloro-4,5-dihydro-1H-imidazole + Aryl hydrazines | Imine derivatives | Structure-activity relationship established |

| Acylation | Imine derivatives + Acyl chlorides | Amides | Enhanced cytotoxicity observed |

Pharmacological Properties

The pharmacological profile of this compound derivatives includes antimicrobial and anti-inflammatory activities. Studies have demonstrated that these compounds possess significant antimicrobial properties against various pathogens . Additionally, their anti-inflammatory effects may contribute to their overall therapeutic potential.

Table 3: Pharmacological Activities of Benzimidazole Derivatives

| Activity Type | Tested Compounds | Results |

|---|---|---|

| Antimicrobial | Various derivatives | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Selected derivatives | Reduced inflammatory markers in vitro |

作用机制

2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole is structurally similar to other benzimidazole derivatives, such as 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole and 5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-benzimidazole. These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

相似化合物的比较

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

- Molecular Formula : C₈H₁₂N₂

- Key Differences : The methyl group at the 1-position reduces electrophilicity compared to the chloro-substituted derivative.

- Applications : Used in oxidative rearrangement studies under reflux with dichloromethane and polymer catalysts, yielding moderate product yields (61–62%) .

- Physicochemical Properties :

YM060 (Ramosetron)

- Structure: (R)-5-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole monohydrochloride

- Key Differences : Incorporates an indole-carbonyl substituent, enhancing 5-HT₃ receptor binding affinity.

- Pharmacological Activity :

4,5,6,7-Tetrafluoro-1H-benzimidazole

- Molecular Formula : C₇H₂F₄N₂

- Key Differences : Fluorine substituents increase electronegativity and alter binding kinetics.

- Applications : Primarily studied for electronic and material science applications due to its high stability .

Pharmacological Activity Comparison

Physicochemical Properties

*Estimated based on fluorine’s impact.

This compound

1-Methyl Derivative

YM060

- Method : Multi-step synthesis involving indole-carbonyl coupling to the benzimidazole core.

- Yield: Not explicitly reported, but oxidation metabolites are isolated in >70% purity .

Key Research Findings

Chloro Substituent Effects : The 2-chloro group enhances electrophilicity, making the compound a better leaving group in nucleophilic substitutions compared to methyl or hydrogen analogs .

Pharmacological Superiority: YM060’s indole-carbonyl group confers higher 5-HT₃ receptor specificity and potency than non-aromatic derivatives like this compound .

Thermal Stability : Chloro-substituted derivatives exhibit higher thermal stability (boiling point ~335°C) compared to methyl analogs (~305°C) .

生物活性

2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the benzimidazole class, known for its significant pharmacological properties including antimicrobial, anticancer, and potential anti-diabetic effects. The presence of a chlorine substituent and the tetrahydro configuration are believed to enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈ClN₃. Its structure features a bicyclic arrangement that includes a benzimidazole ring and a saturated tetrahydro group. The chlorine atom at the 2-position is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit notable antimicrobial activity. The compound has been investigated for its efficacy against various pathogens. The chlorine substituent may play a crucial role in enhancing the antimicrobial effects compared to other benzimidazole derivatives .

Anticancer Activity

The compound has shown promise in oncology as several derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that certain derivatives of this compound exhibit significant inhibitory activity against tumor cells, suggesting potential applications in cancer treatment .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | A549 (Lung Cancer) | 10 | Induces apoptosis |

| Derivative B | WM115 (Melanoma) | 8 | DNA damage induction |

| Derivative C | MCF-7 (Breast Cancer) | 12 | Inhibition of cell proliferation |

Insulin Secretagogue Activity

Recent studies have also explored the potential of this compound as an insulin secretagogue. This characteristic could be beneficial in managing type II diabetes by stimulating insulin release from pancreatic beta cells .

The mechanism of action for this compound involves interactions with specific biological targets. It can undergo nucleophilic substitutions and cyclization reactions leading to the formation of biologically active derivatives. These derivatives can interact with enzymes or receptors modulating their activity and influencing various biochemical pathways .

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole compounds is highly dependent on the substituents present on the ring structure. Substituents at the C4 position have been found to enhance potency significantly while those at C5 or C6 tend to have neutral or detrimental effects on activity .

Table 2: Structure-Activity Relationships for Benzimidazole Derivatives

| Substituent Position | Effect on Activity |

|---|---|

| C4 | Enhances potency |

| C5 | Neutral |

| C6 | Detrimental |

Case Studies

A study conducted on various derivatives of benzimidazoles indicated that modifications at specific positions could lead to improved antiviral properties against HIV-1 variants. Compounds derived from this compound were tested for their ability to inhibit viral replication and were found to be effective against resistant strains .

Another investigation focused on the cytotoxic effects of benzimidazole derivatives in hypoxic environments typical of tumor cells. The results demonstrated that certain derivatives could selectively induce apoptosis in cancer cells under low oxygen conditions .

常见问题

Q. What are the optimal synthetic routes for 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted diamines with carbonyl-containing reagents. Key steps include:

- Solvent Selection : Use polar aprotic solvents like DMSO for refluxing intermediates (e.g., hydrazide derivatives) to enhance solubility .

- Catalysis : Add glacial acetic acid to facilitate Schiff base formation during condensation with aldehydes .

- Purification : Crystallization with water-ethanol mixtures improves purity (yield ~65% in analogous triazole syntheses) .

- Green Chemistry : Solvent-free one-pot methods under microwave irradiation or organocatalysis (e.g., L-proline) reduce byproducts and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon frameworks, with deshielded peaks indicating chloro-substitution and tetrahydro ring saturation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for supramolecular applications .

- HPLC : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what methodologies validate these improvements?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological data for benzimidazole derivatives, such as varying IC50_{50}50 values across studies?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for antifungal assays to minimize inter-lab variability .

- Data Normalization : Express activity relative to positive controls (e.g., fluconazole for antifungals) .

- Meta-Analysis : Use multivariate regression to correlate substituent effects (Hammett constants) with bioactivity trends .

Q. How can computational approaches like molecular docking and 3D-QSAR modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- 3D-QSAR : Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to map substituent-activity relationships .

- Molecular Docking : Simulate binding to targets (e.g., CYP51 for antifungals) using AutoDock Vina, with scoring functions (e.g., binding energy ≤ -8 kcal/mol) .

- MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. What experimental and theoretical approaches study the photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), in this compound derivatives?

Methodological Answer:

- Fluorescence Spectroscopy : Measure Stokes shifts (>100 nm) and quantum yields (Φ > 0.5) in solvents of varying polarity .

- TD-DFT Calculations : Optimize ground/excited-state geometries at B3LYP/6-31G** level to predict ESIPT pathways .

- Solvatochromism Analysis : Correlate emission maxima with solvent polarity parameters (e.g., ET) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。